Clomipramine D3 (hydrochloride)

Beschreibung

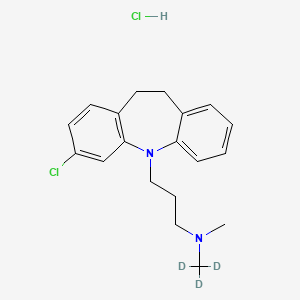

Clomipramine D3 hydrochloride is a deuterated isotopologue of clomipramine hydrochloride, a tricyclic antidepressant (TCA) belonging to the dibenzazepine class. The parent compound, clomipramine hydrochloride, is chemically defined as 3-chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine monohydrochloride . The "D3" designation indicates the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen, typically at positions influencing metabolic stability .

Eigenschaften

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMWMKZEIBHDTH-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

- Die Syntheseroute für Clomipramin-d3 (Hydrochlorid) beinhaltet die Deuteriummarkierung während seiner Synthese.

- Industrielle Produktionsverfahren folgen in der Regel etablierten Protokollen für Clomipraminhydrochlorid, wobei die Isotopensubstitution mit Deuteriumquellen erfolgt.

Analyse Chemischer Reaktionen

- Clomipramin-d3 (Hydrochlorid) unterliegt verschiedenen Reaktionen, darunter:

Aromatische Substitution: Clomipramin-d3 kann aufgrund seines aromatischen Ringsystems elektrophile aromatische Substitutionsreaktionen eingehen.

Reduktion: Die Reduktion der Nitrogruppe zu einer Aminogruppe ist ein entscheidender Schritt in seiner Synthese.

Alkylierung: Alkylierungsreaktionen führen Seitenketten ein.

- Zu den gängigen Reagenzien gehören Reduktionsmittel (wie Lithiumaluminiumhydrid), Alkylierungsmittel und deuterierte Lösungsmittel.

- Zu den Hauptprodukten gehören Clomipramin-d3 selbst und seine Metaboliten.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Psychiatric Disorders

- Obsessive-Compulsive Disorder (OCD) : Clomipramine is one of the first-line treatments for OCD due to its potent serotonin reuptake inhibition .

2. Neuropathic Pain Management

- Clomipramine exhibits analgesic properties, making it useful in treating chronic pain conditions such as diabetic neuropathy and fibromyalgia. Its mechanism includes sodium channel blockade and NMDA receptor antagonism, which are beneficial in managing neuropathic pain .

3. Other Indications

- Clomipramine has been explored for various off-label uses, including treatment for trichotillomania, cataplexy associated with narcolepsy, and certain anxiety disorders .

Research Applications

1. Neuropharmacological Studies

- Research has demonstrated that clomipramine influences autophagy processes within neuronal cells, impacting memory and learning functions in animal models . Studies indicate that chronic administration may impair autophagic flux, suggesting a complex interaction between antidepressants and cellular homeostasis.

2. Pharmacokinetic Studies

- The deuterated form allows for advanced pharmacokinetic studies using isotopic labeling techniques. This can improve the understanding of drug metabolism and distribution within biological systems, making it a valuable tool in pharmacological research .

3. Toxicological Assessments

- Clomipramine D3 serv

Wirkmechanismus

- Clomipramine-d3 inhibits the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

- By blocking these transporters, it increases the availability of these neurotransmitters in the synaptic cleft.

- The resulting modulation of neurotransmission contributes to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profile

Clomipramine hydrochloride is a potent serotonin (5-HT) reuptake inhibitor with moderate norepinephrine (NE) reuptake inhibition and significant antimuscarinic activity . It is clinically used for obsessive-compulsive disorder (OCD), major depression, and chronic pain, with a mean elimination half-life of 39 hours . The deuterated form (D3) is primarily utilized in research to study metabolic pathways, pharmacokinetics, and neurotransmitter dynamics, leveraging the kinetic isotope effect to slow hepatic metabolism and prolong half-life in experimental settings .

Other Tricyclic Antidepressants (TCAs)

Amitriptyline

- Structure : Lacks the chlorine substitution present in clomipramine.

- Pharmacology : Moderate serotonin reuptake inhibition, low NE reuptake inhibition, and high anticholinergic effects .

- Efficacy : Less effective than clomipramine for OCD but widely used for neuropathic pain and depression .

- Pharmacokinetics : Shorter half-life (~21–31 hours) compared to clomipramine .

Imipramine

- Structure : Parent compound of desipramine; lacks chlorine.

- Pharmacology : Balanced 5-HT and NE reuptake inhibition with moderate anticholinergic activity .

- Efficacy : Inferior to clomipramine in OCD treatment but effective for depression .

Desipramine

Table 1: Pharmacological Comparison of TCAs

| Compound | Serotonin Reuptake Inhibition | Norepinephrine Reuptake Inhibition | Anticholinergic Effects | Half-Life (Hours) |

|---|---|---|---|---|

| Clomipramine | High | Moderate | High | 39 |

| Amitriptyline | Moderate | Low | High | 21–31 |

| Imipramine | Moderate | Moderate | Moderate | 6–20 |

| Desipramine | Low | High | Low | 14–24 |

Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine

- Mechanism : Selective 5-HT reuptake inhibition without significant anticholinergic effects .

- Efficacy : Comparable to clomipramine in OCD treatment but with slower onset (3 weeks vs. 2 weeks) .

- Side Effects : Fewer anticholinergic effects (e.g., dry mouth, constipation) but higher rates of nausea and insomnia .

Table 2: Clomipramine vs. Fluoxetine in OCD

| Parameter | Clomipramine Hydrochloride | Fluoxetine Hydrochloride |

|---|---|---|

| Efficacy (vs. OCD) | 90–95% response | 90–95% response |

| Onset of Action | 2 weeks | 3 weeks |

| Common Side Effects | Anticholinergic, seizures | Nausea, insomnia |

Monoamine Oxidase Inhibitors (MAOIs): Clorgyline

- Mechanism: Irreversible MAO-A inhibition, increasing synaptic monoamines .

- Efficacy: No significant improvement in OCD symptoms, unlike clomipramine .

- Risks : Hypertensive crisis with tyramine-rich foods, limiting clinical use .

Metabolites: N-Desmethyl Clomipramine

- Role : Active metabolite of clomipramine with a plasma concentration 2–3× higher than the parent compound .

- Deuterated Form : N-Desmethyl Clomipramine D3 hydrochloride is used in metabolic studies to track pathways and quantify exposure .

Deuterated vs. Non-Deuterated Clomipramine

- Applications: Non-deuterated: Clinical use for OCD and depression . Deuterated (D3): Research tool for studying serotonin dynamics, neural circuits, and drug metabolism .

Biologische Aktivität

Clomipramine D3 (hydrochloride) is a tricyclic antidepressant (TCA) that has garnered attention for its multifaceted biological activity, particularly in the treatment of obsessive-compulsive disorder (OCD) and other mood disorders. This article explores the pharmacological profile, mechanisms of action, and research findings related to the biological activity of Clomipramine D3, supported by data tables and relevant case studies.

Pharmacological Profile

Chemical Structure and Classification

- Clomipramine is a tertiary amine belonging to the dibenzazepine class of TCAs. Its chemical structure allows it to interact with various neurotransmitter systems.

Mechanism of Action

- Clomipramine primarily acts as a serotonin reuptake inhibitor (SRI), with a stronger affinity for the serotonin transporter (SERT) than other TCAs. It also inhibits norepinephrine reuptake, contributing to its antidepressant effects .

Pharmacokinetics

- Absorption: Clomipramine is well absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 2 to 6 hours after oral administration. The bioavailability is approximately 50% due to extensive first-pass metabolism .

- Metabolism: It is metabolized in the liver predominantly via CYP450 enzymes, particularly CYP2D6 and CYP1A2, yielding active metabolites such as desmethylclomipramine .

- Half-life: The half-life ranges from 17 to 28 hours, allowing for once-daily dosing in many cases .

Inhibition of Autophagy

Recent studies have indicated that clomipramine negatively regulates autophagic flux in neuronal cells. This was demonstrated through experiments involving primary cortical neurons and nematodes (C. elegans), where clomipramine treatment resulted in increased levels of LC3-II, a marker for autophagosome formation, suggesting an inhibition of autophagic degradation processes .

Clinical Efficacy

Clomipramine has been evaluated in multiple clinical trials for its efficacy in treating OCD. A double-blind study involving 520 patients demonstrated significant reductions in OCD symptoms compared to placebo, with mean reductions in Yale-Brown Obsessive Compulsive Scale scores of 38% and 44% across two studies .

Case Studies

- Case Study on Efficacy in OCD:

- Autophagy Implications:

Side Effects and Considerations

While generally well-tolerated, clomipramine may cause side effects typical of TCAs, including anticholinergic effects (e.g., dry mouth, constipation) and potential serious side effects like seizures or elevated liver enzymes . The risk of side effects necessitates careful monitoring during treatment.

Q & A

Basic: What analytical methods are recommended for quantifying Clomipramine D3 hydrochloride in dissolution studies?

Answer: Dissolution testing for Clomipramine D3 hydrochloride should follow USP guidelines using Apparatus 2 (paddle) at 50 rpm in 0.1 N HCl (500 mL). UV spectrophotometry at 252 nm is employed to measure dissolved concentrations, with system suitability requiring ≤1.0% RSD for peak area reproducibility. Validation includes linearity (30–100 μg/mL), precision (inter-day RSD ≤2%), and recovery (90–110%) using USP reference standards .

Advanced: How can isotopic labeling (e.g., deuterium) resolve pharmacokinetic ambiguities in Clomipramine D3 metabolite studies?

Answer: Deuterium-labeled N-Desmethyl Clomipramine D3 hydrochloride (CAS 1398065-86-5) serves as an internal standard for LC-MS/MS to distinguish endogenous metabolites from exogenous compounds. Methodological steps include:

- Preparing calibration curves using deuterated standards (0.1–50 ng/mL).

- Monitoring mass transitions (e.g., m/z 354 → 227 for D3-labeled metabolite) to enhance specificity.

- Validating isotopic purity (>98%) via NMR and mass spectrometry to avoid isotopic interference .

Basic: Which animal models are validated for studying Clomipramine D3’s anti-obsessive-compulsive effects?

Answer: The marble-burying test in mice and the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) in humans are gold standards. In mice, doses of 5–20 mg/kg (intraperitoneal) reduce compulsive behaviors, while clinical trials use Y-BOCS scores (0–40 scale) with interrater reliability (Cronbach’s α >0.85) to assess symptom severity .

Advanced: How to address contradictions in osmotic coefficient data for Clomipramine hydrochloride solutions?

Answer: Discrepancies arise from concentration-dependent critical points (e.g., inflection at ~0.12 mol/kg). Replicate vapor pressure osmometry at controlled temperatures (303.15–313.15 K) and ionic strength adjustments can normalize data. Activity coefficients should be calculated using the Debye-Hückel equation with ion-pairing corrections for Cl⁻ interactions .

Basic: What protocols ensure impurity profiling compliance during Clomipramine D3 synthesis?

Answer: USP/EP guidelines mandate HPLC with UV detection (220 nm) and a C18 column. System suitability requires resolution ≥2.0 between Clomipramine and Related Compound A. Quantify impurities at ≤0.15% using reference standards (e.g., Imipramine Hydrochloride for cross-reactivity checks). Sample preparation includes mechanical shaking in methanol:water (60:40) to ensure homogeneity .

Advanced: How does powder X-ray diffraction (PXRD) aid in polymorph screening of Clomipramine D3?

Answer: High-resolution PXRD (foil transmission geometry, monochromatic Cu-Kα) identifies polymorphs by indexing lattice parameters (e.g., a = 12.3 Å, c = 7.8 Å for Form I). Data analysis via DICVOL-91 software and March-Dollase function corrects preferred orientation artifacts. Match calculated vs. experimental patterns (Δ2θ ≤0.06°) to confirm crystallinity .

Basic: How to validate bioanalytical methods for Clomipramine D3 in plasma?

Answer: Validate per ICH M10 guidelines:

- Linearity : 1–100 ng/mL in human plasma (r² ≥0.995).

- Accuracy/Precision : Intra-day ±15% bias, inter-day ≤20% RSD.

- Matrix Effects : Assess ion suppression/enhancement via post-column infusion. Use deuterated internal standards to correct recovery (85–115%) .

Advanced: What mechanistic insights explain Clomipramine D3’s autophagy modulation in neuronal models?

Answer: At 1–5 μM, Clomipramine D3 inhibits autophagosome-lysosome fusion by alkalinizing lysosomal pH (LysoTracker Red assay). In vivo, 20 mg/kg reduces LC3-II/LC3-I ratios in mouse brain tissue. Pair immunofluorescence (p62/SQSTM1 accumulation) with TEM to confirm disrupted flux .

Basic: How to ensure batch-to-batch uniformity in Clomipramine D3 formulations?

Answer: Perform content uniformity testing per USP <905>:

- Analyze 10 individual capsules via HPLC (30 μg/mL standard).

- Acceptance criteria: 85–115% label claim with RSD ≤6%.

- Use ANOVA for inter-batch variance analysis (p >0.05 indicates homogeneity) .

Advanced: Does deuterium labeling alter Clomipramine D3’s metabolic stability compared to non-labeled analogs?

Answer: Deuterium kinetic isotope effects (KIE) reduce CYP450-mediated N-demethylation rates. In vitro microsomal assays show a 1.5–2.0-fold increase in t₁/₂ for D3-labeled vs. unlabeled compounds. Monitor via stable isotope tracing (HRMS) and adjust dosing in PK/PD models to account for prolonged exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.